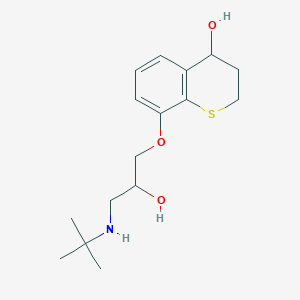

(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

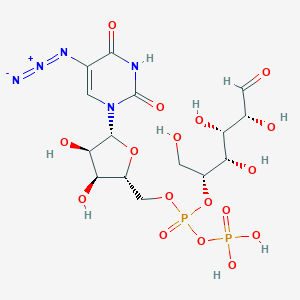

(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid, commonly known as tartaric acid, is a dicarboxylic acid that occurs naturally in many plants, including grapes and bananas. Tartaric acid has a wide range of applications in various industries, including food, pharmaceuticals, and cosmetics.

Mechanism Of Action

Tartaric acid works by chelating metal ions, such as calcium and magnesium, which are essential for the growth and survival of microorganisms. By chelating these ions, tartaric acid inhibits the growth of microorganisms, thereby increasing the shelf life of food and pharmaceutical products. It also acts as an acidity regulator by lowering the pH of the product, which can enhance the flavor and texture of food products.

Biochemical And Physiological Effects

Tartaric acid has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases. It has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, tartaric acid has been shown to improve insulin sensitivity, which can help regulate blood sugar levels.

Advantages And Limitations For Lab Experiments

Tartaric acid has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It is also stable and has a long shelf life. However, it has some limitations. It can interfere with some assays, such as those that involve metal ions. It can also interact with other compounds in the sample, which can affect the accuracy of the results.

Future Directions

There are several future directions for the study of tartaric acid. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential therapeutic applications, such as in the treatment of diabetes and cancer. Additionally, the study of its interactions with other compounds and its effects on the microbiome could provide new insights into its mechanism of action and potential applications.

Conclusion:

In conclusion, tartaric acid is a versatile compound with a wide range of applications in various industries. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tartaric acid could lead to new discoveries and applications in the future.

Synthesis Methods

Tartaric acid can be synthesized through various methods, including the oxidation of wine, the hydration of maleic anhydride, and the hydrolysis of tartaric anhydride. The most commonly used method is the hydration of maleic anhydride, which involves the reaction of maleic anhydride with water in the presence of a catalyst, such as sulfuric acid or phosphoric acid.

Scientific Research Applications

Tartaric acid has been extensively studied for its various properties and applications. In the food industry, it is used as a flavor enhancer, a preservative, and an acidity regulator. In the pharmaceutical industry, it is used as a chelating agent, a pH adjuster, and a stabilizer. In the cosmetic industry, it is used as a skin conditioner and a pH adjuster.

properties

CAS RN |

117144-05-5 |

|---|---|

Product Name |

(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid |

Molecular Formula |

C7H10O8 |

Molecular Weight |

222.15 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid |

InChI |

InChI=1S/C7H10O8/c8-2(1-3(9)6(12)13)4(10)5(11)7(14)15/h2,4-5,8,10-11H,1H2,(H,12,13)(H,14,15)/t2-,4-,5+/m1/s1 |

InChI Key |

IEBQXKOEWCQOHR-GMSGWIQWSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)C(=O)C(=O)O |

SMILES |

C(C(C(C(C(=O)O)O)O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)C(=O)C(=O)O |

synonyms |

3-deoxy-2-heptulosaric acid 3-deoxy-lyxo-2-heptulosaric acid 3-deoxylyxo-2-heptulosaric acid DLHL acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.